molecular formula C21H34N2O3 B13140762 (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide

(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide

Cat. No.: B13140762
M. Wt: 362.5 g/mol
InChI Key: CKVXYQJKYLZGCB-FQEVSTJZSA-N
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Description

(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexylmethyl group, and a diethoxyethyl group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylacetamide Backbone: This step involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamide core.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the phenylacetamide intermediate.

    Addition of the Diethoxyethyl Group: The diethoxyethyl group is added via an alkylation reaction, using a diethoxyethyl halide as the alkylating agent.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide: shares structural similarities with other phenylacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-2-phenylacetamide

InChI

InChI=1S/C21H34N2O3/c1-3-25-19(26-4-2)16-23(15-17-11-7-5-8-12-17)21(24)20(22)18-13-9-6-10-14-18/h6,9-10,13-14,17,19-20H,3-5,7-8,11-12,15-16,22H2,1-2H3/t20-/m0/s1

InChI Key

CKVXYQJKYLZGCB-FQEVSTJZSA-N

Isomeric SMILES

CCOC(CN(CC1CCCCC1)C(=O)[C@H](C2=CC=CC=C2)N)OCC

Canonical SMILES

CCOC(CN(CC1CCCCC1)C(=O)C(C2=CC=CC=C2)N)OCC

Origin of Product

United States

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